Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
Overview
Description
“Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been reported to have potent activities against FGFR1, 2, and 3 . They play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.Scientific Research Applications
Synthesis and Heterocyclic Chemistry
- Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is involved in the synthesis of various heterocyclic compounds. For instance, the preparation of pyrrolopyridine analogs of nalidixic acid involved similar compounds, indicating potential antibacterial applications (Toja et al., 1986). Additionally, the synthesis of apomitomycin derivatives, which are potential intermediates for mitomycin synthesis, involves related chemical structures (Kametani et al., 1980).
Pharmaceutical and Biological Activities
- Compounds like this compound have been used in the synthesis of novel molecules with potential anti-inflammatory properties, such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate (Moloney, 2001). This indicates a role in the development of novel therapeutic agents.
Chemical Reactions and Transformations
- The compound has been involved in various chemical reactions and transformations, such as the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine, demonstrating its versatility in organic synthesis (Nechayev et al., 2013). Additionally, it has been used in the preparation of substituted azaindoles, highlighting its utility in synthesizing complex heterocyclic structures (Roy et al., 2007).
Catalysis and Material Science
- The compound's derivatives have been utilized in catalytic processes, such as the palladium-mediated Suzuki coupling approach, indicating its potential applications in material science and industrial chemistry (Ennis et al., 1999).
Future Directions
The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives, including “Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate”, involve their potential use in cancer therapy . These compounds are being developed as a class of FGFR inhibitors with development prospects .
Mechanism of Action
Target of Action
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate and its derivatives have been reported to exhibit potent activities against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . FGFRs function by binding to fibroblast growth factors, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail
Biochemical Pathways
The inhibition of FGFRs affects downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, and their disruption can lead to changes in cell proliferation, migration, and survival .
Result of Action
The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and an increase in apoptosis . For example, one derivative of this compound was found to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Properties
IUPAC Name |
methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-4-12-8-7(5)6(10)2-3-11-8/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNMUJAOYRRWCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=NC=CC(=C12)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801211941 | |
Record name | Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801211941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-82-4 | |
Record name | Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801211941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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